molecular formula C8H14O2 B13762274 [(E)-4-methylpent-2-en-2-yl] acetate CAS No. 7255-62-1

[(E)-4-methylpent-2-en-2-yl] acetate

Cat. No.: B13762274
CAS No.: 7255-62-1
M. Wt: 142.20 g/mol
InChI Key: AJSUZBXPHHWOHA-FNORWQNLSA-N
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Description

[(E)-4-methylpent-2-en-2-yl] acetate, also known as α-tocopheryl acetate or vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and α-tocopherol, which is a fat-soluble antioxidant. This compound is widely used in dermatological products due to its stability and ability to penetrate the skin, where it is converted to free tocopherol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .

Mechanism of Action

The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .

Comparison with Similar Compounds

Properties

CAS No.

7255-62-1

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

[(E)-4-methylpent-2-en-2-yl] acetate

InChI

InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+

InChI Key

AJSUZBXPHHWOHA-FNORWQNLSA-N

Isomeric SMILES

CC(C)/C=C(\C)/OC(=O)C

Canonical SMILES

CC(C)C=C(C)OC(=O)C

Origin of Product

United States

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